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molecular formula C17H27NO4 B8523638 ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate CAS No. 1433990-29-4

ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate

Cat. No. B8523638
M. Wt: 309.4 g/mol
InChI Key: KZLQOCXSPMSZIZ-UHFFFAOYSA-N
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Patent
US09115152B2

Procedure details

To a mixture of 121b (4.7 g, 15.2 mmol) in a mixed solvent of ethanol (20 mL), tetrahydrofuran (20 mL), and water (30 mL) was added sodium hydroxide (3.0 g, 75.0 mmol). The reaction was heated at 75° C. for two days and concentrated under reduced pressure. The residue was suspended in water and neutralized with diluted aqueous citric acid solution. The mixture was extracted with ethyl acetate (3×100 mL) and the combined organic phase was concentrated under reduced pressure to afford 121c (3.32 g, 78%). MS-ESI: [M-ethanol+H]+ 236.
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:20][CH2:21][CH3:22])[CH2:5][N:6]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=[C:7]1[C:15]([O:17]CC)=[O:16])[CH3:2].C(O)C.O1CCCC1.[OH-].[Na+]>O>[CH2:21]([O:20][CH:4]([O:3][CH2:1][CH3:2])[CH2:5][N:6]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=[C:7]1[C:15]([OH:17])=[O:16])[CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C)OC(CN1C(=CC=2CCCCC12)C(=O)OCC)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phase was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN1C(=CC=2CCCCC12)C(=O)O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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